molecular formula C13H14N4O3S B2564866 N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide CAS No. 1311752-81-4

N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide

Cat. No.: B2564866
CAS No.: 1311752-81-4
M. Wt: 306.34
InChI Key: JJACHKFHBHQWFP-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid, while reduction may yield N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-methanol .

Scientific Research Applications

N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:

Uniqueness

N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, for example, enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(1-cyanopropyl)-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-3-9(8-14)15-12(18)11-10-6-4-5-7-17(10)13(16-11)21(2,19)20/h4-7,9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJACHKFHBHQWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=C2C=CC=CN2C(=N1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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